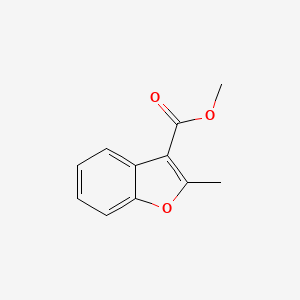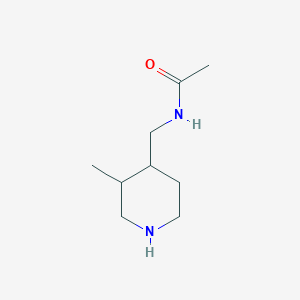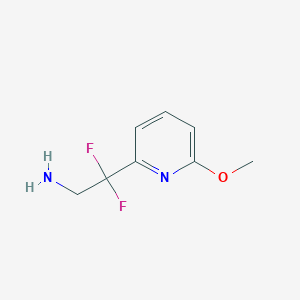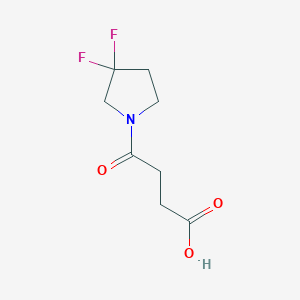
4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid (DFPOBA) is a difluorinated pyrrolidine derivative of 4-oxobutanoic acid. It has been studied for its potential use as a synthetic intermediate in the production of drugs and other compounds. DFPOBA is a versatile compound that can be used to create a variety of functional groups, such as amides, esters, and amines.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Structure
- FT-IR, Molecular Structure, and Computational Studies: A compound structurally related to 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid underwent detailed spectroscopic analysis using FT-IR, NMR, and X-ray diffraction, highlighting the molecular structure, vibrational frequencies, and electronic properties. The study also conducted computational analyses to understand the molecule's stability, hyper-conjugative interactions, and charge transfer mechanisms, providing insights into the molecular electrostatic potential and reactivity of such compounds (Rahul Raju et al., 2015).
Biological Activity and Pharmacological Profile
- Pharmacological Profile: Although specific to another compound, research on 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid has shown anti-inflammatory, antiarthritic, and immunomodulatory effects, suggesting that structurally similar compounds like this compound may also possess significant biological activities (P. Bulej et al., 2005).
Molecular Docking and Computational Analysis
- Molecular Docking and Vibrational Studies: Research focusing on derivatives of 4-oxobutanoic acid involved molecular docking, vibrational analysis, and electronic studies to understand the structural, electronic, and optical properties. These studies are crucial for assessing the biological activity and potential pharmaceutical applications of compounds, including those similar to this compound (K. Vanasundari et al., 2018).
Material Science and Chemical Synthesis
- Regiospecific Synthesis and Chemical Properties: The study of electron-rich amino heterocycles for the synthesis of trifluoromethyl-containing compounds highlights the importance of 4-oxobutanoates in material science, demonstrating their utility in creating fused pyridines with enhanced yields. This research suggests the potential of this compound in synthesizing novel materials with specific electronic and optical properties (D. Volochnyuk et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for insulin secretion in response to meals .
Mode of Action
This compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. Consequently, this helps in the regulation of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the glucose-insulin homeostasis pathway. By preventing the degradation of incretin hormones, this compound enhances the insulinotropic effect of these hormones. This leads to increased insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells. The net effect is the regulation of blood glucose levels .
Pharmacokinetics
It is suggested that this compound is eliminated by both metabolism and renal clearance . The absorption of this compound is rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . More detailed studies are required to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action result in the regulation of blood glucose levels. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This helps in maintaining glucose homeostasis, making this compound potentially beneficial for the treatment of type 2 diabetes .
Análisis Bioquímico
Biochemical Properties
4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in the regulation of glucose metabolism . The interaction between this compound and DPP-4 is characterized by the inhibition of the enzyme’s activity, which can influence various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound can lead to alterations in the signaling pathways that regulate insulin secretion and glucose homeostasis . Additionally, this compound may affect the expression of genes involved in metabolic processes, thereby impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of DPP-4, which is achieved through the binding of the compound to the enzyme’s active site . This binding interaction prevents the enzyme from cleaving its substrates, thereby modulating the activity of various metabolic pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, this compound has been shown to maintain its inhibitory effects on DPP-4, although its stability may be influenced by factors such as pH and temperature . In in vitro studies, prolonged exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits DPP-4 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in glucose metabolism and potential damage to tissues. The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DPP-4. The inhibition of DPP-4 by this compound affects the metabolism of incretin hormones, which play a crucial role in glucose homeostasis . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be absorbed rapidly and distributed widely in the body, with a significant portion being excreted through the urine . The localization and accumulation of this compound in specific tissues may be influenced by its interactions with transport proteins and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with DPP-4 and other biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, thereby influencing its biochemical effects.
Propiedades
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO3/c9-8(10)3-4-11(5-8)6(12)1-2-7(13)14/h1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHGQGLWALWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)
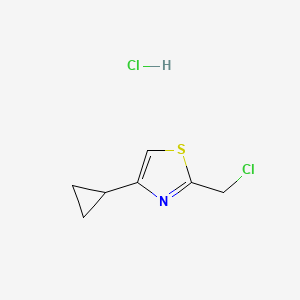
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
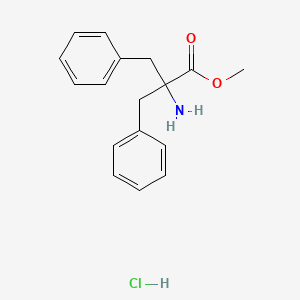
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

